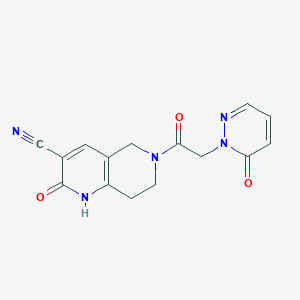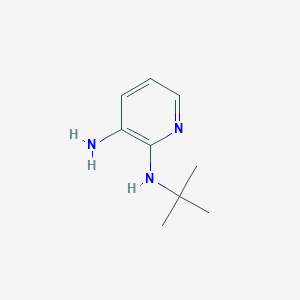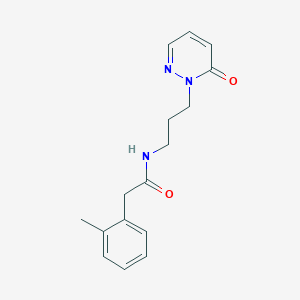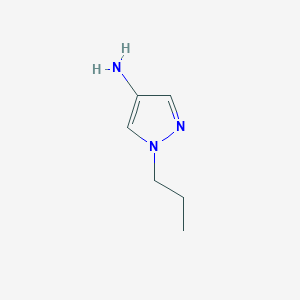
2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a synthetic organic compound with complex structure and significant potential in various fields of scientific research. This compound exhibits unique chemical properties that make it valuable for various applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is used extensively in scientific research due to its versatile chemical nature:
Chemistry: : As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : For investigating biological pathways and as a probe for enzyme activity.
Medicine: : In the design and development of potential therapeutic agents targeting specific diseases.
Industry: : As a precursor for the production of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the condensation of a substituted pyridazine with an appropriate naphthyridine derivative under controlled conditions. This is followed by oxidation, acetylation, and nitrile formation reactions to yield the target compound.
Industrial Production Methods
While detailed industrial production methods are often proprietary, the process generally involves scaling up the laboratory synthesis techniques with considerations for yield optimization, cost-efficiency, and safety. Continuous flow reactors and automated systems are typically used to streamline the synthesis process and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the naphthyridine ring system, potentially yielding a range of reduced analogs.
Substitution: : Substitution reactions can occur at multiple positions on the compound, facilitated by the presence of reactive functional groups like nitrile and acetyl groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions are commonly used.
Reduction: : Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere are typically employed.
Substitution: : Halogenating agents, alkylating agents, and nucleophiles can be used under mild to moderate conditions to achieve substitution.
Major Products
The major products from these reactions are typically oxidized, reduced, or substituted derivatives of the parent compound, each with distinct physical and chemical properties that can be exploited for various applications.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets within cells. These interactions often involve binding to enzyme active sites, modifying enzyme activity, or altering cellular signaling pathways. The precise mechanism of action can vary depending on the context of use and the specific biological target being studied.
Comparación Con Compuestos Similares
When compared with similar compounds, 2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity. This makes it more versatile for synthetic applications and potentially more effective in biological assays.
Similar Compounds
Pyridazinone derivatives: : Known for their broad range of biological activities.
Naphthyridine derivatives: : Valued for their medicinal chemistry applications.
Acetyl-substituted compounds: : Useful in synthetic organic chemistry for introducing functional groups.
Propiedades
IUPAC Name |
2-oxo-6-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-7-10-6-11-8-19(5-3-12(11)18-15(10)23)14(22)9-20-13(21)2-1-4-17-20/h1-2,4,6H,3,5,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKZLYQCDTXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)



![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)

![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2689268.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)

![1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2689271.png)
![3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2689273.png)

